An In-depth Technical Guide to the Synthesis and Characterization of Butyl Cyclohexyl Phthalate
An In-depth Technical Guide to the Synthesis and Characterization of Butyl Cyclohexyl Phthalate
This technical guide provides a comprehensive overview of the synthesis and characterization of Butyl cyclohexyl phthalate (B1215562) (BCHP), a widely used plasticizer. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the preparation and analysis of this compound.
Introduction
Butyl cyclohexyl phthalate (BCHP) is an unsymmetrical phthalate ester of phthalic acid, containing both a butyl and a cyclohexyl functional group. It is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] BCHP is a colorless to pale yellow, viscous liquid with a mild odor.[1][3] Due to its widespread use, understanding its synthesis and characterizing its physicochemical properties are of significant importance.
Synthesis of Butyl Cyclohexyl Phthalate
The synthesis of Butyl cyclohexyl phthalate can be achieved through a two-step esterification of phthalic anhydride (B1165640). The first step involves the formation of a monoester with one of the alcohols, followed by esterification with the second alcohol. A common approach is the initial reaction of phthalic anhydride with cyclohexanol (B46403) to form monocyclohexyl phthalate, which is then esterified with n-butanol.
The synthesis proceeds via a two-step acid-catalyzed esterification reaction.
The following protocol is a composite procedure based on general methods for the synthesis of unsymmetrical phthalate esters.[4][5][6][7]
Materials:
-
Phthalic anhydride (1.0 molar equivalent)
-
Cyclohexanol (1.0 molar equivalent)
-
n-Butanol (approximately 2.0 molar equivalents)
-
Sulfuric acid (catalytic amount, e.g., 1-2% of the total volume of reactants)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (for azeotropic removal of water, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap (if using an azeotropic solvent)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Formation of Monocyclohexyl Phthalate
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add phthalic anhydride (1.0 mol) and cyclohexanol (1.0 mol).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to approximately 150°C with continuous stirring.[4]
-
Maintain this temperature for several hours, or until analysis (e.g., by titration of a sample to determine the acid number) indicates that the formation of the monoester is substantially complete.
Step 2: Formation of Butyl Cyclohexyl Phthalate
-
Cool the reaction mixture slightly and add n-butanol (approx. 2.0 mol).
-
Increase the temperature to around 200°C and reflux the mixture.[4] Water produced during the esterification will be collected in the Dean-Stark trap if an azeotropic solvent like toluene is used.
-
Continue the reaction until no more water is collected, indicating the completion of the diester formation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution (to remove unreacted acid and catalyst) and saturated brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove excess n-butanol and any solvent.
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to Butyl cyclohexyl phthalate (boiling point: 189-222°C at 5 mm Hg).[1]
Characterization of Butyl Cyclohexyl Phthalate
The synthesized Butyl cyclohexyl phthalate can be characterized using various analytical techniques to confirm its identity and purity.
A summary of the key physicochemical properties of Butyl cyclohexyl phthalate is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₄ | [1][8][9][10] |
| Molecular Weight | 304.4 g/mol | [1][8] |
| Appearance | Colorless to pale yellow, viscous liquid | [1][3] |
| Odor | Mild | [1] |
| Boiling Point | 189-222 °C at 5 mm Hg | [1][10] |
| Melting Point | < 25 °C | [10] |
| Density | 1.076 g/cm³ at 25 °C | [10] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and isopropanol. | [8] |
Spectroscopic analysis is essential for the structural elucidation of the synthesized compound.
3.2.1. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of Butyl cyclohexyl phthalate. The electron ionization (EI) mass spectrum is characterized by specific fragment ions.
| m/z | Interpretation | Reference(s) |
| 304.4 | [M]⁺ (Molecular Ion) | [1][11] |
| 223 | Fragment ion | [1] |
| 150 | Fragment ion | [1] |
| 149 | Phthalic anhydride fragment (base peak) | [1] |
3.2.2. Infrared (IR) Spectroscopy
The Fourier-transform infrared (FTIR) spectrum of Butyl cyclohexyl phthalate exhibits characteristic absorption bands corresponding to its functional groups. An IR spectrum is available in the NIST WebBook.[2]
| Wavenumber (cm⁻¹) | Interpretation |
| ~2930, 2860 | C-H stretching (aliphatic) |
| ~1725 | C=O stretching (ester) |
| ~1600, 1580 | C=C stretching (aromatic) |
| ~1280, 1120 | C-O stretching (ester) |
| ~740 | C-H bending (ortho-disubstituted aromatic) |
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for Butyl cyclohexyl phthalate was not found in the literature search, the expected chemical shifts can be estimated based on the analysis of similar phthalate esters.[12]
¹H NMR (Estimated):
-
δ 7.5-7.7 ppm: Multiplet, 4H (aromatic protons)
-
δ 4.8-5.0 ppm: Multiplet, 1H (cyclohexyl C-H adjacent to oxygen)
-
δ 4.2-4.4 ppm: Triplet, 2H (butyl -O-CH₂-)
-
δ 1.2-1.9 ppm: Multiplets, 14H (cyclohexyl and butyl methylene (B1212753) protons)
-
δ 0.9-1.0 ppm: Triplet, 3H (butyl -CH₃)
¹³C NMR (Estimated):
-
δ ~167 ppm: C=O (ester carbonyls)
-
δ ~132 ppm: Quaternary aromatic carbons
-
δ ~129, 131 ppm: Aromatic C-H
-
δ ~73 ppm: Cyclohexyl C-O
-
δ ~65 ppm: Butyl -O-CH₂-
-
δ ~31, 25, 23 ppm: Cyclohexyl carbons
-
δ ~30, 19 ppm: Butyl carbons
-
δ ~13 ppm: Butyl -CH₃
Experimental Workflow
The overall process for the synthesis and characterization of Butyl cyclohexyl phthalate can be summarized in the following workflow diagram.
Conclusion
This technical guide has detailed the synthesis and characterization of Butyl cyclohexyl phthalate. The provided experimental protocol, based on established methods for phthalate ester synthesis, offers a clear pathway for its preparation. The comprehensive tables of physicochemical and spectroscopic data serve as a valuable resource for the identification and quality control of the synthesized compound. The workflow and reaction pathway diagrams provide a visual summary of the key processes involved. This guide is intended to be a useful tool for scientists and researchers working with this important industrial chemical.
References
- 1. Butyl cyclohexyl phthalate | C18H24O4 | CID 6779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Benzenedicarboxylic acid, butyl cyclohexyl ester [webbook.nist.gov]
- 3. CAS 84-64-0: Butyl cyclohexyl phthalate | CymitQuimica [cymitquimica.com]
- 4. US1643393A - Cyclohexyl phthalates and process of making same - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scent.vn [scent.vn]
- 9. americanelements.com [americanelements.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. PubChemLite - Butyl cyclohexyl phthalate (C18H24O4) [pubchemlite.lcsb.uni.lu]
- 12. rsc.org [rsc.org]
